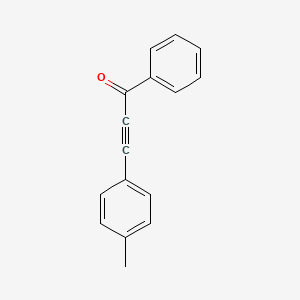
4-Methyl-l-pro
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-l-pro typically involves the modification of proline. One common method starts with the conversion of proline using chloral, followed by methylation with methyl bromide, and finally, a conversion with aqueous hydrochloric acid
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions: 4-Methyl-l-pro undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups back to alcohols or amines.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxyproline derivatives, while reduction can produce various alcohols or amines.
科学研究应用
4-Methyl-l-pro has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a probe to study protein folding and stability due to its unique structural properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the design of peptidomimetics.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals, where its chiral properties are highly valued
作用机制
The mechanism by which 4-Methyl-l-pro exerts its effects is primarily through its interaction with proteins and enzymes. Its unique structure allows it to fit into specific binding sites, influencing the activity of these biomolecules. This interaction can modulate various biochemical pathways, making it a valuable tool in both research and therapeutic applications .
相似化合物的比较
L-Proline: The parent compound, widely used in organic synthesis and as a catalyst.
4-Hydroxy-L-proline: A hydroxylated derivative of proline, commonly found in collagen.
L-Azetidine-2-carboxylic acid: A toxic analogue of proline with potential antitumor activity.
Uniqueness: 4-Methyl-l-pro stands out due to its methyl group, which imparts unique steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogues.
属性
分子式 |
C6H11NO2 |
|---|---|
分子量 |
129.16 g/mol |
IUPAC 名称 |
(2S)-4-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c1-4-2-5(6(8)9)7-3-4/h4-5,7H,2-3H2,1H3,(H,8,9)/t4?,5-/m0/s1 |
InChI 键 |
KKJQZEWNZXRJFG-AKGZTFGVSA-N |
手性 SMILES |
CC1C[C@H](NC1)C(=O)O |
规范 SMILES |
CC1CC(NC1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


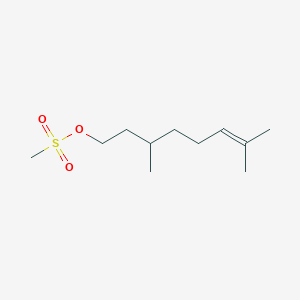
![N-(3-chloro-4-methylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14113793.png)
![Methyl 2-({5-[(methoxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzenecarboxylate](/img/structure/B14113797.png)
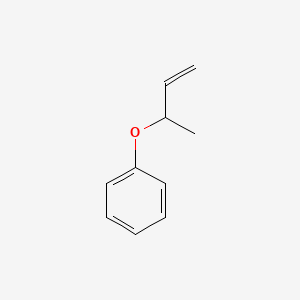
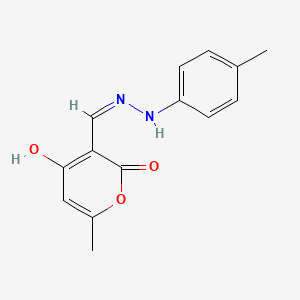
![3-[1-[4-Chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoic acid](/img/structure/B14113823.png)
![2-Amino-5-(aminomethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one hydrochloride](/img/structure/B14113824.png)
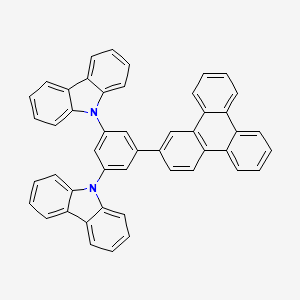

![ethyl 2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14113828.png)

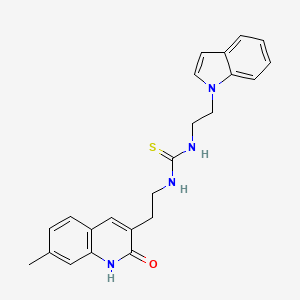
![7-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B14113844.png)
